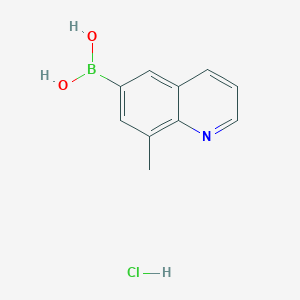
(1-Ethyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that features a benzodiazole ring substituted with ethyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzodiazole with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
(1-Ethyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-Ethyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved vary based on the specific reaction or application.
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid
- (6,7-Difluoro-1,2-dimethyl-1,3-benzodiazol-5-yl)boronic acid
Uniqueness
(1-Ethyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid is unique due to the presence of both ethyl and difluoro groups on the benzodiazole ring. These substitutions can influence the compound’s reactivity and properties, making it distinct from other similar boronic acid derivatives.
Properties
IUPAC Name |
(1-ethyl-6,7-difluorobenzimidazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF2N2O2/c1-2-14-4-13-6-3-5(10(15)16)7(11)8(12)9(6)14/h3-4,15-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFNALUZAPSPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1F)F)N(C=N2)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Butane-1-sulfinyl)phenyl]boronic acid](/img/structure/B7954705.png)


![(8-Cyano-7-methoxyimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B7954723.png)
![[3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7954727.png)
![[4-(4-Methylphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7954741.png)
![[3-(5-Propyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B7954749.png)

![[2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid](/img/structure/B7954761.png)



![[2-(Cyanomethyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7954787.png)
